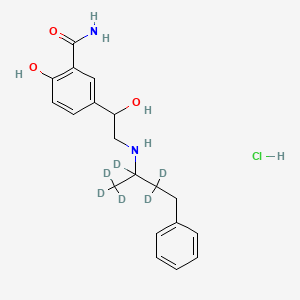

Labetalol-d6 (hydrochloride)

Description

The Evolving Role of Deuterated Analogs in Modern Chemical and Biochemical Research

Deuterated analogs have become increasingly important in pharmaceutical research for several reasons. They are widely used as internal standards in quantitative bioanalysis using mass spectrometry. zeochem.com The use of a deuterated analog as an internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements of the drug in biological matrices like plasma or urine. nih.gov

Furthermore, deuterium (B1214612) labeling can influence the rate of drug metabolism. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of this bond, leading to a longer half-life of the drug in the body. zeochem.com This property is being explored to develop "deuterated drugs" with improved pharmacokinetic profiles.

Contextualization of Labetalol-d6 (hydrochloride) as a Specialized Deuterated Compound

Labetalol-d6 (hydrochloride) is a prime example of a specialized deuterated compound. Labetalol (B1674207) is a drug that acts as both an alpha- and beta-adrenergic receptor blocker and is used to treat hypertension. nih.govnih.gov It has a complex metabolism, forming various metabolites. pharmgkb.org Labetalol-d6 (hydrochloride), with its six deuterium atoms, serves as an ideal internal standard for the accurate quantification of labetalol in biological samples during pharmacokinetic and metabolic studies. hpc-standards.com Its distinct mass allows it to be easily differentiated from the unlabeled drug in mass spectrometric analyses. nih.gov

Physicochemical Properties of Labetalol-d6 (hydrochloride)

| Property | Value |

| Chemical Formula | C₁₉H₁₈D₆N₂O₃·HCl |

| Appearance | White to off-white powder |

| Solubility | Soluble in Methanol (B129727) |

| Molecular Weight | 370.92 g/mol |

This table presents key physicochemical properties of Labetalol-d6 (hydrochloride).

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H25ClN2O3 |

|---|---|

Molecular Weight |

370.9 g/mol |

IUPAC Name |

5-[2-[(1,1,1,2,3,3-hexadeuterio-4-phenylbutan-2-yl)amino]-1-hydroxyethyl]-2-hydroxybenzamide;hydrochloride |

InChI |

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/i1D3,7D2,13D; |

InChI Key |

WQVZLXWQESQGIF-MVUYFSFSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Labetalol Hydrochloride

Design and Implementation of Strategies for Deuterium (B1214612) Incorporation

The successful synthesis of Labetalol-d6 hinges on the careful selection of deuterated reagents and precise control over the reaction conditions to ensure the deuterium atoms are placed at specific, metabolically stable positions within the molecule. nih.gov

Selection of Deuterated Reagents and Precursors in Labetalol-d6 Synthesis

The introduction of deuterium into the labetalol (B1674207) structure is typically achieved through the use of deuterated starting materials or reagents. A common strategy involves the use of deuterated solvents or building blocks that become part of the final molecular structure. For instance, deuterated analogs of reagents like dimethylformamide dimethylacetal can be used to introduce deuterated one-carbon units into heterocyclic structures. nih.gov In the context of Labetalol-d6 synthesis, a key precursor that can be deuterated is often a component that forms the backbone of the molecule. The choice of the specific deuterated reagent is critical to achieving the desired labeling pattern.

| Deuterated Reagent/Precursor | Potential Role in Synthesis |

| Acetone-d6 | Can serve as a deuterium source in catalytic hydrogen isotope exchange reactions. nih.gov |

| Deuterated Solvents (e.g., Methanol-d4) | Can be used in reduction steps or as a source of deuterium under specific catalytic conditions. nih.gov |

| Deuterated Borohydride (B1222165) Reagents | Employed for the reduction of carbonyl groups, introducing deuterium at the carbinol carbon. |

Targeted Deuteration at Specific Molecular Positions

The primary goal of targeted deuteration is to introduce deuterium atoms at positions that are less susceptible to metabolic cleavage. This enhances the stability of the isotopic label in biological systems. nih.gov For N-alkylamine-containing drugs like labetalol, the β-amino C(sp3)─H bonds are often targeted for deuteration due to their relative metabolic stability. nih.gov

Strategic deuteration can improve the pharmacokinetic profile of a drug by reducing its metabolism rate. nih.gov This is achieved by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect.

Reaction Pathways and Optimization for Deuterium Labeling Efficiency

The synthesis of Labetalol-d6 (hydrochloride) follows a multi-step pathway that is analogous to the synthesis of unlabeled labetalol, but with the incorporation of deuterated reagents at key stages.

Key Synthetic Steps and Conditions for Labetalol-d6 Formation

A common synthetic route to labetalol involves the reaction of 5-bromoacetylsalicylamide with an appropriate amine, followed by reduction and debenzylation steps. patsnap.comnewdrugapprovals.org To produce Labetalol-d6, a deuterated version of one of the key intermediates is used.

A plausible synthetic sequence can be outlined as follows:

Nucleophilic Substitution: 5-Halogenated acetyl salicylamide (B354443) reacts with benzylamine (B48309). patsnap.com

Second Nucleophilic Substitution: The product from the first step then reacts with a deuterated analog of 1-methyl-3-phenylpropylamine.

Reduction and Deprotection: The resulting intermediate undergoes catalytic hydrogenation to reduce the ketone and remove the benzyl (B1604629) protecting group, yielding Labetalol-d6. patsnap.comnewdrugapprovals.org

Another approach involves the reduction of a ketone precursor using a deuterated reducing agent like sodium borodeuteride. For example, a precursor ketone can be treated with potassium borohydride in an alkaline solution to form labetalol. google.com By substituting potassium borohydride with its deuterated counterpart, deuterium can be introduced at the hydroxyl-bearing carbon.

| Step | Reagents and Conditions | Purpose |

| Nucleophilic Substitution | 5-bromoacetyl salicylamide, benzylamine, triethylamine, tetrahydrofuran. patsnap.com | Formation of an intermediate by attaching the benzylamine group. patsnap.com |

| Reduction | Potassium borohydride, alkaline water solution. google.com | Reduction of a ketone to a hydroxyl group. google.com |

| Catalytic Hydrogenation | H2 over Pt-Pd/C in ethanol. newdrugapprovals.org | Reduction of ketone and removal of protecting groups. newdrugapprovals.org |

| Salification | Hydrochloric acid. google.com | Formation of the hydrochloride salt. google.com |

Control of Reaction Stereochemistry in Deuterated Labetalol Synthesis

Labetalol has two chiral centers, resulting in four possible stereoisomers. The biological activity of these isomers differs, with the (R,R)-isomer possessing most of the β1-blocking activity. nih.gov Therefore, controlling the stereochemistry during the synthesis is crucial. Stereoselective synthesis methods have been developed for labetalol, and these can be adapted for the synthesis of the deuterated analog. nih.gov This often involves the use of chiral catalysts or starting materials to favor the formation of the desired diastereomer.

Post-Synthetic Processing and Purification Techniques for Labetalol-d6 (hydrochloride)

After the synthesis, Labetalol-d6 (hydrochloride) must be purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species.

Common purification techniques include:

Crystallization: The crude product is often purified by recrystallization from a suitable solvent system, such as methanol (B129727) and isopropyl alcohol. google.com

Chromatography: Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to separate the desired product from impurities. pmda.go.jpresearchgate.net Reversed-phase HPLC with a C8 or C18 column is a common method for the analysis and purification of labetalol and its related substances. researchgate.net

Extraction: Liquid-liquid extraction can be used to remove impurities based on their solubility in different solvents. For instance, toluene (B28343) and water washings can remove unreacted starting materials. google.com

| Purification Step | Description |

| Crude Product Isolation | The initial product is often obtained by filtration after precipitation. google.com |

| Washing | The crude product may be washed with solvents like ethyl acetate (B1210297) or isopropyl alcohol to remove soluble impurities. google.com |

| Recrystallization | Dissolving the crude product in a hot solvent (e.g., methanol) and allowing it to cool to form pure crystals. google.com |

| Drying | The final product is dried in a hot air oven or under vacuum to remove residual solvents. google.com |

Isolation and Separation Methodologies

Following the synthesis, the isolation of Labetalol-d6 (hydrochloride) from the reaction mixture is a critical step to remove unreacted starting materials, reagents, and byproducts. A common technique involves adjusting the pH of the reaction mixture to precipitate the crude product.

One documented method for the isolation of labetalol hydrochloride involves taking the aqueous layer of the reaction mixture and adjusting the pH to below 2 with hydrochloric acid at room temperature. patsnap.com This acidic environment protonates the amine groups of the labetalol molecule, rendering it more water-soluble while potentially causing the precipitation of less soluble impurities. The crude labetalol hydrochloride can then be collected by filtration and washed with purified water. patsnap.com

Further separation and removal of impurities can be achieved through liquid-liquid extraction. For instance, after the reduction step, the reaction mixture can be treated with toluene and water. patsnap.com The labetalol, being more soluble in the aqueous layer, can be separated from unreacted starting materials like 4-phenylbutan-2-amine, which would preferentially partition into the toluene layer. patsnap.com This process can be repeated to enhance the separation efficiency.

Techniques for Enhancing Chemical Purity of Deuterated Analogs

To achieve the high purity required for analytical standards and research applications, the crude Labetalol-d6 (hydrochloride) undergoes further purification. Recrystallization is a widely used and effective method for this purpose.

A common procedure for purifying labetalol hydrochloride involves dissolving the crude product in a suitable solvent, such as methanol, at room temperature. patsnap.com Activated carbon may be added to the solution to adsorb colored impurities and other minor contaminants. google.com After stirring, the carbon is removed by filtration. The purified labetalol hydrochloride is then precipitated by adding an anti-solvent, such as isopropyl alcohol, and cooling the mixture. patsnap.com The resulting crystals are collected by filtration, washed with a cold solvent (e.g., isopropyl alcohol), and dried under vacuum to yield the final, highly pure product. patsnap.comgoogleapis.com

The effectiveness of the purification process can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the desired deuterated compound from its non-deuterated counterpart and other impurities.

The table below summarizes the key purification techniques described.

| Technique | Solvent System | Purpose |

| Precipitation | pH adjustment with Hydrochloric Acid | Isolation of crude Labetalol Hydrochloride |

| Liquid-Liquid Extraction | Toluene/Water | Removal of unreacted starting materials |

| Recrystallization | Methanol/Isopropyl Alcohol | Removal of impurities and enhancement of chemical purity |

| Activated Carbon Treatment | Methanol | Removal of colored impurities |

This table outlines common purification methods for labetalol hydrochloride that are applicable to its deuterated analog, Labetalol-d6 (hydrochloride).

Analytical Characterization and Quality Assurance of Labetalol D6 Hydrochloride

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide detailed information about the molecular structure and composition of Labetalol-d6 (hydrochloride). These techniques are fundamental in confirming that the deuterated analog retains the core structure of labetalol (B1674207) while possessing the desired isotopic enrichment.

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information by probing the magnetic properties of atomic nuclei. For Labetalol-d6 (hydrochloride), both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for quality control.

¹H-NMR spectroscopy is a primary tool for verifying the successful incorporation of deuterium (B1214612) atoms at specific positions within the Labetalol molecule. The principle lies in the fact that deuterium (²H) is NMR-inactive at the frequency used for proton detection. Consequently, the absence or significant reduction of a proton signal at a particular chemical shift in the ¹H-NMR spectrum of Labetalol-d6, when compared to the spectrum of unlabeled Labetalol, confirms the site of deuteration.

For Labetalol-d6, the deuterium labels are typically introduced on the methyl group of the 1-methyl-3-phenylpropylamino moiety. This results in a marked decrease or complete disappearance of the signal corresponding to these methyl protons in the ¹H-NMR spectrum. Deuterium NMR (²H-NMR) can also be utilized as a complementary technique to directly observe the deuterium signals, providing quantitative information on the isotopic enrichment at each labeled position. sigmaaldrich.com

Table 1: Representative ¹H-NMR Data Comparison for Labetalol and Labetalol-d6

| Proton Position | Expected Chemical Shift (δ) ppm (Labetalol) | Expected Observation in Labetalol-d6 Spectrum |

|---|---|---|

| Aromatic Protons | 6.8 - 7.5 | No significant change |

| CH(OH) | ~5.0 | No significant change |

| CH₂-N | ~3.0 - 3.4 | No significant change |

| CH-N | ~3.0 | No significant change |

| CH₂-Ph | ~2.6 - 2.9 | No significant change |

| CH₃ | ~1.1 | Signal significantly reduced or absent |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

The signal for the deuterated carbon (C-D) will exhibit a characteristic multiplet splitting pattern due to spin-spin coupling with deuterium (which has a spin I=1) and a slight upfield shift compared to the corresponding protonated carbon (C-H). The chemical shifts of other carbon atoms in the molecule should remain largely unaffected, confirming that the deuteration process did not induce any unintended structural rearrangements. Studies on similar compounds have shown that salts and bases can be distinguished based on ¹³C chemical shifts. researchgate.net

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of Labetalol-d6 (hydrochloride) and to assess its isotopic purity. The molecular weight of Labetalol is approximately 328.4 g/mol , and its hydrochloride salt is around 364.9 g/mol . nih.govnih.gov The introduction of six deuterium atoms increases the molecular weight by approximately 6 Da.

The mass spectrum of Labetalol-d6 (hydrochloride) will show a molecular ion peak corresponding to the increased mass. For instance, the mass to charge ratio for Labetalol has been observed at 329.3→162. researchgate.netsysrevpharm.org The relative intensities of the isotopic peaks in the mass spectrum can be used to determine the percentage of deuteration and to identify the presence of any residual unlabeled or partially labeled species.

Table 2: Expected Molecular Weights

| Compound | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Labetalol | C₁₉H₂₄N₂O₃ | ~328.41 |

| Labetalol Hydrochloride | C₁₉H₂₅ClN₂O₃ | ~364.87 |

| Labetalol-d6 Hydrochloride | C₁₉H₁₈D₆ClN₂O₃ | ~370.9 |

Note: The molecular weight of Labetalol-d6 (hydrochloride) is approximately 367.88 g/mol . hpc-standards.com

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of polar molecules like Labetalol. ESI allows for the ionization of the analyte directly from a solution, which is particularly useful for compounds that are not easily volatilized. In the context of Labetalol-d6 (hydrochloride) analysis, ESI-MS is employed to generate protonated molecular ions [M+H]⁺.

The high sensitivity and specificity of ESI-MS, especially when used in tandem with liquid chromatography (LC-MS/MS), allow for the precise quantification of Labetalol and its deuterated internal standard in complex biological matrices. researchgate.netnih.gov In these applications, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, ensuring accurate and reliable results. nih.govresearchgate.net For Labetalol, a common transition monitored is m/z 329.2 → 162.0. nih.gov

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Labetalol-d6 (hydrochloride) is expected to be very similar to that of unlabeled Labetalol hydrochloride, as the fundamental functional groups remain the same.

Key characteristic absorption bands for Labetalol include:

O-H and N-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl and amine groups. libretexts.org

C=O stretching: A strong absorption around 1650 cm⁻¹ corresponding to the amide carbonyl group. libretexts.org

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

C-O stretching: Absorptions in the 1000-1300 cm⁻¹ range.

The primary difference in the IR spectrum of Labetalol-d6 will be the appearance of C-D stretching vibrations, which occur at a lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹). libretexts.org The presence of these C-D bands provides further confirmation of successful deuteration. The use of IR spectroscopy can also support green analytical chemistry principles by employing techniques like the pressed pellet method with potassium bromide, which avoids the use of toxic solvents. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity Verification

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are fundamental in assessing the purity of Labetalol-d6 (hydrochloride) and identifying any potential impurities, including residual non-deuterated Labetalol.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the quantitative purity of Labetalol hydrochloride and, by extension, Labetalol-d6 (hydrochloride). Reversed-phase HPLC (RP-HPLC) is a commonly employed method. fda.gov

A typical RP-HPLC method for Labetalol hydrochloride involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as methanol (B129727) or acetonitrile). ukaazpublications.com Detection is commonly performed using a UV detector. ukaazpublications.com The method's specificity is crucial to ensure that the peak corresponding to Labetalol-d6 is well-resolved from any impurities or degradation products. Validation of the HPLC method as per International Council for Harmonisation (ICH) guidelines would include parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). pharmtech.com

Below is an example of HPLC validation parameters established for the analysis of Labetalol hydrochloride, which would be analogous for Labetalol-d6 (hydrochloride).

| Validation Parameter | Criteria | Typical Result for Labetalol HCl | Pass/Fail |

| Specificity | No interference at the retention time of the main peak. | No interference observed. | Pass |

| **Linearity (R²) ** | ≥ 0.999 | 0.999 | Pass |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.6% - 102.5% ukaazpublications.com | Pass |

| Precision (% RSD) | ≤ 2.0% | < 2.0% | Pass |

| LOD | Signal-to-noise ratio of 3:1 | 0.24 µg/ml fda.gov | N/A |

| LOQ | Signal-to-noise ratio of 10:1 | 0.72 µg/ml fda.gov | N/A |

This table presents typical data for Labetalol hydrochloride, which is expected to be comparable for Labetalol-d6 (hydrochloride).

The development of stability-indicating analytical methods is critical for deuterated reference materials to ensure their integrity over time and under various storage conditions. pharmasm.com These methods are designed to separate the intact drug from any degradation products that may form, thus providing a reliable measure of the compound's stability. pharmasm.com

Forced degradation, or stress testing, is an essential part of developing a stability-indicating method. pharmasm.com While specific studies on Labetalol-d6 (hydrochloride) are not publicly documented, the protocols for Labetalol hydrochloride are directly applicable. The compound is subjected to harsh conditions to accelerate its decomposition. pharmasm.com This helps in identifying potential degradation pathways and products. pharmasm.com

Common stress conditions for forced degradation studies include:

Acid Hydrolysis: Treatment with an acid (e.g., 1N HCl) at elevated temperatures.

Base Hydrolysis: Exposure to a basic solution (e.g., 0.1N NaOH) at elevated temperatures.

Oxidative Degradation: Reaction with an oxidizing agent (e.g., 3% H₂O₂).

Thermal Degradation: Heating the solid compound at high temperatures (e.g., 80°C).

Photolytic Degradation: Exposing the compound to UV light.

The results of these studies on Labetalol hydrochloride have shown that the drug is susceptible to degradation under acidic, basic, oxidative, and thermal conditions. abmole.com A stability-indicating HPLC method must be able to resolve the main Labetalol peak from all the degradation product peaks. abmole.com

The following table summarizes the typical findings of forced degradation studies on Labetalol hydrochloride.

| Stress Condition | Reagent/Condition | Observation for Labetalol HCl |

| Acid Hydrolysis | 1N HCl, heated | Degradation observed abmole.com |

| Base Hydrolysis | 0.1N NaOH, heated | Degradation observed abmole.com |

| Oxidative Degradation | 3.0% H₂O₂ | Degradation observed abmole.com |

| Thermal Degradation | 80°C for 48 hours | Degradation observed abmole.com |

This table outlines the degradation behavior of Labetalol hydrochloride, which is anticipated to be similar for Labetalol-d6 (hydrochloride).

Development of Stability-Indicating Analytical Methods for Deuterated Reference Materials

Quantitative Analysis Techniques for Certified Reference Material Qualification

The qualification of Labetalol-d6 (hydrochloride) as a certified reference material (CRM) requires highly accurate and precise quantitative analysis techniques.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity and assigning the content of a certified reference material without the need for an identical standard. The technique relies on the direct relationship between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.

For Labetalol-d6 (hydrochloride), a ¹H-qNMR analysis would be performed by dissolving a precisely weighed amount of the sample and a certified internal standard of known purity in a suitable deuterated solvent. By comparing the integral of a characteristic Labetalol-d6 signal with the integral of a signal from the internal standard, the exact concentration and purity of the Labetalol-d6 can be calculated. This method is highly valued for its accuracy and direct traceability to the International System of Units (SI).

Adherence to Reference Material Certification Standards (e.g., ISO 17034, ISO/IEC 17025)

The reliability and accuracy of analytical measurements are paramount in pharmaceutical development and quality control. For quantitative analyses, particularly in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is a cornerstone of robust method development. Labetalol-d6 (hydrochloride), as a deuterated analog of Labetalol hydrochloride, serves this critical function. Its efficacy as an internal standard is directly dependent on its own quality, purity, and the rigor of the standards under which it is produced and certified. The international standards ISO 17034 and ISO/IEC 17025 provide a comprehensive framework for the competence of reference material producers and testing laboratories, ensuring the material is fit for its intended purpose.

Certified Reference Materials (CRMs) of Labetalol hydrochloride are produced and certified in accordance with ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.com This certification provides assurance of the material's quality and traceability. While specific certificates of analysis for Labetalol-d6 (hydrochloride) are batch-specific, the principles of these ISO standards are universally applied to the manufacturing and quality control of such high-purity reference materials. sigmaaldrich.comsigmaaldrich.comhpc-standards.com

ISO 17034: General requirements for the competence of reference material producers

This standard outlines the requirements for the production of high-quality reference materials. For a compound like Labetalol-d6 (hydrochloride), adherence to ISO 17034 by the manufacturer ensures that:

Competent Staff: The production and certification are managed by qualified personnel with demonstrated expertise.

Controlled Production Process: The synthesis and purification processes are well-documented and controlled to ensure consistency and purity of the final product. This includes control over starting materials and reaction conditions to achieve the desired deuteration pattern and minimize isotopic scrambling.

Homogeneity and Stability: The batches of Labetalol-d6 (hydrochloride) are assessed for homogeneity to ensure that any subsample is representative of the entire batch. Stability studies are conducted under defined storage conditions to establish a reliable shelf-life.

Characterization and Value Assignment: The properties of the reference material, such as identity, chemical purity, and isotopic enrichment, are thoroughly characterized using validated analytical methods. The assigned property values are accompanied by a statement of uncertainty.

Comprehensive Certificate of Analysis: A certificate of analysis is issued that provides all necessary information about the reference material, including its intended use, certified property values with their uncertainties, and traceability.

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories

This standard is crucial for the laboratories that perform the analytical testing to certify the reference material. Accreditation to ISO/IEC 17025 demonstrates a laboratory's technical competence and its ability to generate valid and reliable data. For Labetalol-d6 (hydrochloride), this means:

Validated Analytical Methods: The analytical methods used to determine the purity, identity, and other characteristics of the reference material are rigorously validated according to international guidelines like those from the ICH (International Council for Harmonisation). scientificlabs.co.uk

Calibrated Equipment: All analytical instrumentation, such as HPLC, LC-MS/MS, and NMR spectrometers, are properly calibrated and maintained.

Traceability of Measurements: The measurements are traceable to national or international standards, where applicable. For a reference material, this often involves traceability to primary standards from pharmacopeias like the USP (United States Pharmacopeia) and EP (European Pharmacopoeia). sigmaaldrich.comscientificlabs.co.uk

Quality Control: The laboratory has a robust quality control system in place to monitor the validity of its tests.

The combination of manufacturing under an ISO 17034 compliant system and testing in an ISO/IEC 17025 accredited laboratory provides the end-user with a high degree of confidence in the quality and reliability of the Labetalol-d6 (hydrochloride) reference material. This is essential for its role in the validation of analytical methods and as an internal standard in the routine analysis of clinical and other samples. biopharmaservices.comnih.govnih.govresearchgate.net

Illustrative Data from a Representative Certificate of Analysis

The following tables represent the kind of detailed information that would be found on a Certificate of Analysis for a batch of Labetalol-d6 (hydrochloride) certified reference material. The specific values are illustrative and would vary between batches and manufacturers.

Table 1: General Product Information

| Parameter | Example Specification |

| Product Name | Labetalol-d6 (hydrochloride) |

| Catalogue Number | e.g., 691923 hpc-standards.com |

| CAS Number | Not available |

| Molecular Formula | C₁₉H₁₈D₆N₂O₃ · HCl |

| Molecular Weight | ~370.91 g/mol |

| Format | Neat Solid |

| Intended Use | For laboratory use only. As a reference standard for analytical method development and validation. abmole.com |

| Storage Conditions | 2-8°C, protect from light |

Table 2: Certified Analytical Data

| Test | Method | Specification | Example Result |

| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % D | 99.6 atom % D |

| Identity | ¹H-NMR, Mass Spec. | Conforms to structure | Conforms |

| Residual Solvents | GC-HS | Meets USP <467> limits | Complies |

| Loss on Drying | Gravimetric | ≤ 1.0% | 0.2% |

| Assay (as is) | qNMR or Mass Balance | Report Value | 99.2% (w/w) |

Applications of Labetalol D6 Hydrochloride in Bioanalytical Methodologies

Utilization as an Internal Standard in Quantitative Bioanalysis

The use of an internal standard is a fundamental practice in quantitative analysis to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. wuxiapptec.com In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, a known quantity of an internal standard is added to all samples, including calibration standards and quality controls, to normalize the analyte's signal. wuxiapptec.comtandfonline.com Labetalol-d6 (hydrochloride) is an ideal choice for this purpose in assays measuring Labetalol (B1674207).

In LC-MS/MS, quantification is not based on the absolute signal of the analyte but on the ratio of the analyte's response to the internal standard's response. researchgate.net This theoretical framework is built on the principle that an ideal internal standard will behave identically or very similarly to the analyte throughout the entire analytical workflow. tandfonline.com This includes extraction from the biological matrix, chromatographic separation, and ionization in the mass spectrometer's source. wuxiapptec.com

The process involves adding a fixed, known concentration of the internal standard, such as Labetalol-d6, to every sample before processing. tandfonline.com During analysis, the mass spectrometer is set to monitor specific mass transitions for both the analyte (Labetalol) and the SIL-IS (Labetalol-d6). sysrevpharm.org Because the SIL-IS is chemically almost identical to the analyte, it compensates for variability arising from:

Sample Preparation: Inconsistent recovery during dilution, protein precipitation, or liquid-liquid/solid-phase extraction. wuxiapptec.com

Injection Volume: Minor differences in the volume injected into the LC system.

Instrumental Drift: Fluctuations in detector sensitivity over the course of an analytical run. biopharmaservices.com

By calculating the analyte-to-IS response ratio, these sources of error are effectively normalized, leading to a robust and reproducible quantification of the analyte. wuxiapptec.com

One of the most significant challenges in LC-MS/MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of the analyte, causing either ion suppression or enhancement. wuxiapptec.comlongdom.org This can lead to significant inaccuracies in quantification.

Deuterated internal standards like Labetalol-d6 are considered the gold standard for mitigating matrix effects. reddit.cominotiv.com The key advantages are:

Co-elution: Because a SIL-IS has nearly identical physicochemical properties to the analyte, it typically co-elutes from the liquid chromatography column. aptochem.com

Identical Ionization Behavior: As the analyte and the SIL-IS enter the mass spectrometer's ion source at the same time, they are subjected to the same degree of ion suppression or enhancement from matrix components. wuxiapptec.comresearchgate.net

Ratio Consistency: While the absolute signal of both the analyte and the IS may fluctuate due to matrix effects, their ratio remains constant and proportional to the analyte's concentration. longdom.org

This ability to track and correct for matrix effects is a distinct advantage over using structural analog internal standards, which may have different retention times and ionization efficiencies, making them less effective at compensation. scispace.com While deuterium (B1214612) labeling can sometimes cause a slight shift in retention time, which may lead to differential matrix effects, this issue can often be managed by adjusting chromatographic conditions to ensure peak overlap. chromatographyonline.com

Improved Precision: Precision refers to the closeness of repeated measurements. By correcting for random variations in sample handling and instrument response, SIL-IS significantly reduces the variability (expressed as coefficient of variation, %CV) of the results. scispace.com One study demonstrated that switching from a structural analog IS to a SIL-IS significantly lowered the variance in measurement, indicating a marked improvement in method precision. scispace.com

Improved Accuracy: Accuracy is the closeness of a measured value to the true concentration. Because a SIL-IS provides superior correction for systematic errors like extraction recovery and matrix effects, the calculated concentrations are more accurate. crimsonpublishers.com Assays using SILs have been shown to have a mean bias closer to the true value compared to those using structural analogs. scispace.com

In essence, the near-identical chemical behavior of Labetalol-d6 to Labetalol makes it the preferred internal standard, ensuring that the bioanalytical data is both reliable and reproducible. researchgate.netacanthusresearch.com

Strategic Development and Validation of Bioanalytical Methods for Labetalol Quantification

The development of a robust bioanalytical method is a systematic process that culminates in a comprehensive validation to prove its fitness for purpose. The integration of Labetalol-d6 (hydrochloride) is a key strategic decision in the development of high-quality assays for Labetalol.

During method development, Labetalol-d6 is incorporated from the initial stages to optimize the entire analytical procedure. clearsynth.com Several LC-MS/MS methods have been developed for Labetalol in human plasma, typically using liquid-liquid extraction or protein precipitation for sample cleanup. researchgate.netresearchgate.net

A typical development protocol integrating Labetalol-d6 would involve:

Mass Spectrometer Tuning: Optimization of MS parameters for both Labetalol and Labetalol-d6. This involves selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM). For Labetalol, a common transition is m/z 329 -> 162. sysrevpharm.orgresearchgate.netnih.gov For Labetalol-d6, the precursor ion would be shifted by 6 mass units (m/z 335), while the product ion may or may not be shifted depending on where the deuterium atoms are located on the molecule.

Chromatographic Separation: Development of an LC method, often using a C18 reverse-phase column, to achieve a sharp, symmetrical peak for Labetalol and ensure it co-elutes with Labetalol-d6. researchgate.netresearchgate.net The mobile phase composition (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate) and gradient are optimized for short run times and good peak shape. researchgate.net

Sample Extraction: Evaluating and optimizing an extraction technique (e.g., protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate) to ensure high and consistent recovery for both the analyte and the internal standard from the biological matrix. researchgate.net

Internal Standard Concentration: Determining an optimal concentration for the Labetalol-d6 working solution. The concentration should be high enough to provide a stable and reproducible signal but not so high that it causes detector saturation or introduces potential interference with the analyte at the lower limit of quantification (LLOQ) due to any unlabeled impurities.

Once the method is developed, it must be validated according to regulatory guidelines (e.g., FDA, ICH M10) to ensure its reliability for analyzing study samples. sysrevpharm.orgresearchgate.net The validation process assesses several key parameters.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity / Selectivity | The ability of the method to differentiate and quantify the analyte and IS from endogenous matrix components or other potential interferences. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources. Interference should be <20% of the LLOQ response and <5% of the IS response. sysrevpharm.org |

| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. A calibration curve is generated by plotting the analyte/IS peak area ratio against the analyte concentration. | A minimum of five to eight non-zero standards. The correlation coefficient (r²) should be ≥0.99. nih.govresearchgate.netukaazpublications.com |

| Accuracy & Precision | Accuracy is the closeness of mean test results to the true concentration. Precision is the agreement among a series of measurements. Assessed at multiple Quality Control (QC) levels (LQC, MQC, HQC). | For accuracy, the mean value should be within ±15% of the nominal value (±20% at the LLOQ). For precision, the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ). nih.govnih.govnih.gov |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. | Signal should be at least 5-10 times that of the blank matrix. Accuracy and precision must meet the ±20% criteria. researchgate.netpensoft.net |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected above the background noise, but not necessarily quantified with accuracy. | Typically defined as a signal-to-noise ratio of 3:1. |

| Recovery | The efficiency of the extraction procedure, comparing the analyte response from an extracted sample to that of a non-extracted standard. | While not having strict acceptance criteria, recovery should be consistent and reproducible across the concentration range for both the analyte and the IS. nih.gov |

| Matrix Effect | The assessment of ion suppression or enhancement on the analyte and IS by comparing the response in the presence and absence of matrix components. | The IS-normalized matrix factor should be close to 1, with a %CV of ≤15% across different matrix lots. |

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in analytical parameters (e.g., mobile phase pH, column temperature). | The results should remain within the precision and accuracy acceptance criteria. researchgate.net |

Application in In Vitro Drug Metabolism Studies

Labetalol-d6 (hydrochloride) serves as an indispensable analytical tool in the realm of in vitro drug metabolism research. Its structural identity to the parent drug, Labetalol, combined with its distinct mass, allows for precise tracking and quantification in complex biological systems. This enables researchers to investigate the metabolic fate of Labetalol with high accuracy.

Assessment of Labetalol Metabolic Stability Using Labetalol-d6 as an Analytical Tool

The assessment of a drug's metabolic stability is a critical step in early drug discovery, providing insights into its potential in vivo half-life and clearance. In vitro systems, such as liver microsomes or hepatocytes, are commonly employed for these studies. Labetalol is known to be extensively metabolized, primarily by the liver, through conjugation with glucuronic acid to form inactive glucuronide metabolites. pharmacophorejournal.comnih.gov

In this context, Labetalol-d6 is used as an internal standard (IS) in analytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The process involves incubating the parent drug, Labetalol, with a metabolically active system. At various time points, aliquots are taken, and the reaction is stopped. Labetalol-d6 is then added at a known concentration to both the test samples and the calibration standards before sample processing and analysis.

The key advantage of using a stable isotope-labeled internal standard like Labetalol-d6 is that it behaves almost identically to the analyte (Labetalol) during extraction, chromatography, and ionization. Any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard. By calculating the ratio of the analyte's response to the IS's response, analysts can correct for this variability. This ensures that the measurement of the disappearance of the parent drug over time is highly accurate and precise, providing a reliable profile of Labetalol's metabolic stability.

Elucidation of Metabolic Pathways and Identification of Metabolites through Deuterium Tracking

Identifying the metabolic pathways of a drug is crucial for understanding its pharmacology and potential for drug-drug interactions. The use of deuterium-labeled compounds like Labetalol-d6 offers a powerful method for metabolite identification, a technique known as deuterium tracking.

When Labetalol-d6 is incubated in an in vitro metabolic system, the resulting metabolites will retain the deuterium label. In mass spectrometry analysis, this creates a distinct isotopic signature. Metabolites of Labetalol-d6 will appear as doublets in the mass spectrum, separated by a specific mass difference corresponding to the number of deuterium atoms, when compared to the metabolites formed from unlabeled Labetalol. This "mass tag" makes it significantly easier to distinguish true drug-related metabolites from endogenous matrix components.

Labetalol's primary metabolic route is glucuronidation. pharmacophorejournal.comdrugbank.com By using Labetalol-d6, researchers can unequivocally confirm the formation of glucuronide conjugates by observing the characteristic mass shift in the resulting metabolite peaks. This technique is invaluable for confirming known metabolic pathways and for discovering novel or unexpected metabolites, providing a complete picture of the drug's biotransformation. The principle of using deuterium labeling to trace metabolic fates has been successfully applied to various compounds to map both oxidative and non-oxidative metabolic pathways. nih.gov

Utility in Pharmacokinetic Research as an Analytical Tool

Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, rely on the accurate quantification of the drug in biological fluids over time. Labetalol-d6 (hydrochloride) is the gold standard internal standard for the bioanalysis of Labetalol in these critical studies.

Quantitative Determination of Labetalol in Complex Biological Matrices (e.g., plasma, urine, aqueous humor)

The accurate measurement of Labetalol concentrations in complex biological matrices is fundamental to defining its pharmacokinetic profile. nih.govnih.gov High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for this purpose due to their high sensitivity and specificity. nih.govsysrevpharm.orgnih.gov These methods have been developed and validated for quantifying Labetalol in plasma, urine, and even less common matrices like aqueous humor to support specific research, such as in ophthalmology. nih.govnih.gov

In these assays, Labetalol-d6 is the ideal internal standard. A typical LC-MS/MS method involves protein precipitation or solid-phase extraction (SPE) to clean up the biological sample, followed by chromatographic separation and detection. nih.govnih.govakjournals.com The use of Labetalol-d6, which co-elutes with Labetalol but is distinguished by its higher mass, allows for precise correction of any analytical variations.

The table below summarizes typical parameters found in LC-MS/MS methods for the quantification of Labetalol, where a deuterated internal standard like Labetalol-d6 is best practice.

| Parameter | Details |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Biological Matrices | Plasma, Urine, Aqueous Humor nih.govnih.gov |

| Extraction Method | Protein Precipitation (PP), Solid-Phase Extraction (SPE) nih.govakjournals.com |

| Internal Standard | Labetalol-d6 (ideal); other compounds like metoprolol (B1676517) have also been used. nih.gov |

| Ionization Mode | Electrospray Positive Ionization (ESI+) nih.gov |

| Example Mass Transition | Labetalol: m/z 329.2 → 162.0 nih.gov |

| Linearity Range | Typically in the low ng/mL range (e.g., 0.39-668 ng/mL) nih.gov |

Minimizing Analytical Variability in Pharmacokinetic Profiling through Deuterated Internal Standards

The primary goal of using an internal standard in quantitative bioanalysis is to minimize variability and improve accuracy and precision. A deuterated internal standard, such as Labetalol-d6, is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, Labetalol.

This similarity ensures that:

Extraction Recovery is Matched: Any loss of Labetalol during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by an equivalent loss of Labetalol-d6. The ratio of their signals remains constant, correcting for recovery inconsistencies.

Chromatographic Behavior is Identical: Labetalol and Labetalol-d6 co-elute from the HPLC column, meaning they enter the mass spectrometer at the exact same time.

Matrix Effects are Compensated: Matrix effects, which are the suppression or enhancement of ionization caused by co-eluting endogenous components from the biological sample, are a major source of variability in LC-MS/MS assays. Since both the analyte and the deuterated internal standard are affected almost identically by these matrix effects, their signal ratio remains unaffected, leading to more accurate quantification. researchgate.net

By effectively compensating for these sources of analytical error, Labetalol-d6 ensures the high fidelity of the concentration-time data generated in pharmacokinetic studies. This high-quality data is essential for the accurate calculation of key PK parameters such as Area Under the Curve (AUC), clearance, volume of distribution, and elimination half-life, which are critical for understanding the behavior of Labetalol in the body. researchgate.netnih.govnih.gov

Advanced Research Perspectives and Future Directions for Deuterated Labetalol

Investigation of Deuterium (B1214612) Isotope Effects on Labetalol (B1674207) Metabolism and Pharmacokinetics

The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can significantly alter the metabolic fate and pharmacokinetic profile of a drug. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond strength of carbon-deuterium (C-D) compared to carbon-hydrogen (C-H). The breaking of a C-H bond is often a rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes. patsnap.com Consequently, deuteration can slow down this process, leading to a number of potential therapeutic advantages.

Labetalol is extensively metabolized in the liver, primarily through conjugation to form glucuronide metabolites. drugbank.comnih.govpfizer.com The main routes of metabolism include the formation of an O-phenyl glucuronide and an N-glucuronide. drugbank.compharmacophorejournal.com While specific studies on the metabolism of Labetalol-d6 are not extensively documented in publicly available literature, the principles of deuterium isotope effects suggest several potential outcomes.

If the deuterium atoms in Labetalol-d6 are placed at sites susceptible to oxidative metabolism, a decrease in the rate of metabolic clearance would be anticipated. This could lead to:

Increased Bioavailability: By reducing first-pass metabolism, a higher proportion of the administered dose could reach systemic circulation. nih.govnih.gov

Prolonged Half-life: A slower rate of metabolism would likely extend the drug's elimination half-life, potentially allowing for less frequent dosing. drugbank.comnih.gov

Altered Metabolite Profile: The metabolic pathway could be shifted away from oxidative routes towards conjugation, potentially reducing the formation of any active or reactive metabolites.

Research into the specific impact of deuteration on labetalol's metabolic pathways would provide invaluable insights into optimizing its therapeutic index. Such investigations would typically involve comparative pharmacokinetic studies in animal models, followed by human trials, to quantify the differences in absorption, distribution, metabolism, and excretion (ADME) between labetalol and Labetalol-d6.

Methodological Advancements in Deuterated Reference Material Synthesis and Characterization

The synthesis of deuterated compounds like Labetalol-d6 (hydrochloride) is a critical aspect of its use in research. While numerous methods exist for the synthesis of labetalol hydrochloride, the introduction of deuterium atoms requires specialized techniques. newdrugapprovals.orgpatsnap.comgoogle.com These methods often involve the use of deuterated starting materials or reagents in the synthetic pathway.

The characterization of Labetalol-d6 is paramount to ensure its purity and the precise location of the deuterium labels. This is typically achieved through a combination of analytical techniques:

Mass Spectrometry (MS): To confirm the molecular weight and the number of incorporated deuterium atoms. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the exact position of the deuterium atoms within the molecule. A proton NMR (¹H NMR) would show the absence of signals at the deuterated positions. google.comgoogleapis.com

The development of efficient and cost-effective synthetic routes for high-purity Labetalol-d6 is essential for its widespread availability as a reference standard. Advances in synthetic chemistry, including novel catalytic methods for deuteration, are continually improving the accessibility of such compounds. nih.gov

Table 1: Analytical Techniques for the Characterization of Labetalol-d6 (hydrochloride)

| Analytical Technique | Purpose |

| Mass Spectrometry (MS) | Confirms the correct molecular weight, indicating the incorporation of deuterium atoms. |

| Nuclear Magnetic Resonance (NMR) | Determines the specific locations of the deuterium atoms on the labetalol molecule. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the chemical purity of the compound. nih.govukaazpublications.com |

Expanding the Scope of Deuterated Analogs in Drug Discovery and Development Research

The application of deuterated analogs extends far beyond their use as internal standards. The "deuterium switch" is a drug development strategy where hydrogen atoms in an existing drug are replaced with deuterium to improve its pharmacokinetic or toxicological profile. drugbank.comnih.govpfizer.compharmacophorejournal.com This approach has led to the FDA approval of deuterated drugs that offer significant clinical advantages over their non-deuterated counterparts.

In the context of labetalol, the development of a deuterated version as a new chemical entity could offer several benefits. By strategically placing deuterium atoms on the labetalol scaffold, it may be possible to create a "best-in-class" antihypertensive agent with an improved pharmacokinetic profile, leading to enhanced patient compliance and a better safety margin.

Interdisciplinary Research Integrating Labetalol-d6 (hydrochloride) in Systems Biology and Quantitative Metabolomics

Labetalol-d6 (hydrochloride) is poised to play a crucial role in the fields of systems biology and quantitative metabolomics. In these disciplines, which aim to understand the complex interactions within biological systems, stable isotope-labeled compounds are indispensable tools.

Quantitative Metabolomics:

In quantitative metabolomics studies, Labetalol-d6 serves as an ideal internal standard for the accurate and precise measurement of labetalol concentrations in biological matrices such as plasma, urine, and tissues. researchgate.netnih.govsysrevpharm.org The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in bioanalytical mass spectrometry. nih.gov This is because the SIL-IS has nearly identical physicochemical properties to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for any variations in these processes. This leads to highly reliable and reproducible quantitative data, which is essential for pharmacokinetic modeling and understanding drug disposition. researchgate.netnih.gov

Systems Biology:

In a systems biology context, Labetalol-d6 can be used as a tracer to map the metabolic fate of labetalol within a biological system. By tracking the appearance of deuterated metabolites, researchers can gain a comprehensive understanding of how the drug is processed and how it perturbs metabolic networks. This information can be integrated with other "omics" data (genomics, proteomics, transcriptomics) to build predictive models of drug response and to identify potential biomarkers of efficacy or toxicity.

Table 2: Applications of Labetalol-d6 (hydrochloride) in Advanced Research

| Research Area | Application |

| Pharmacokinetics | As an internal standard for accurate quantification of labetalol in biological samples. |

| Drug Metabolism | To investigate the kinetic isotope effect on labetalol's metabolic pathways. |

| Drug Discovery | As a tool to develop new chemical entities with improved therapeutic profiles. |

| Systems Biology | As a tracer to map the metabolic fate and network effects of labetalol. |

| Quantitative Metabolomics | To enable precise and accurate measurement of labetalol levels for PK/PD modeling. |

Q & A

Q. How can researchers confirm the structural integrity and purity of synthesized Labetalol-d6 hydrochloride?

- Methodological Answer : Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to verify deuteration at specific positions and molecular formula (C₁₉H₁₈D₆N₂O₃·HCl). Purity is assessed via thin-layer chromatography (TLC) using silica gel plates with a mobile phase of ethyl acetate/2-propanol/water/ammonia (25:15:8:2) and UV detection at 254 nm . Quantification of impurities (<0.25%) is performed using HPLC with a C18 column and a mobile phase gradient of acetonitrile and phosphate buffer (pH 3.0) .

Q. What validated analytical methods are recommended for quantifying Labetalol-d6 hydrochloride in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, using Labetalol-d6 as an internal standard. Calibration curves are constructed in plasma/serum (1–500 ng/mL) with protein precipitation using acetonitrile. Chromatographic separation employs a reverse-phase column (e.g., Waters XBridge C18) and a gradient of 0.1% formic acid in water/acetonitrile. Quantitation is via multiple reaction monitoring (MRM) transitions (e.g., m/z 365 → 160 for Labetalol-d6) .

Q. How should researchers handle stability issues during storage of Labetalol-d6 hydrochloride?

- Methodological Answer : Store lyophilized Labetalol-d6 hydrochloride at –80°C in amber vials under inert gas (argon) to prevent degradation. For short-term use (≤1 month), –20°C is acceptable. Reconstitute in deuterated solvents (e.g., DMSO-d₆) for NMR studies. Monitor hydrolytic stability in aqueous buffers (pH 4–8) via accelerated stability testing (40°C/75% RH for 14 days) with HPLC analysis .

Advanced Research Questions

Q. How can isotopic purity and deuteration site fidelity be ensured in Labetalol-d6 hydrochloride?

- Methodological Answer : Isotopic purity (>98%) is confirmed via high-resolution mass spectrometry (HRMS) to detect residual protiated forms. Deuteration sites (typically at six methyl/methylene positions) are validated using ¹H-NMR to confirm the absence of proton signals at specific chemical shifts (e.g., δ 1.2–1.5 ppm for deuterated methyl groups). Isotope ratio mass spectrometry (IRMS) quantifies D/H ratios .

Q. What experimental designs resolve contradictions in pharmacokinetic data caused by first-pass metabolism?

- Methodological Answer : To bypass hepatic metabolism, use transdermal delivery systems. Design matrix patches with HPMC/carbopol polymers and permeation enhancers (e.g., isopropyl myristate). Evaluate ex vivo permeation using human cadaver skin in Franz diffusion cells. Compare bioavailability to oral administration using LC-MS/MS quantification in plasma . For in vivo studies, employ deuterated analogs to track metabolite formation via MS/MS fragmentation patterns .

Q. How should researchers address discrepancies between impurity profiles from TLC and HPLC analyses?

- Methodological Answer : Cross-validate methods using spiked impurity standards (e.g., galactose, lactose) . For TLC, adjust mobile phase composition to improve resolution (e.g., ethyl acetate/ammonia ratios). For HPLC, optimize gradient elution and column temperature. Use orthogonal techniques like gas chromatography (GC) with FID detection for volatile impurities (e.g., residual solvents) .

Data Contradiction Analysis

Q. How to interpret conflicting results in heavy metal contamination assays (e.g., USP vs. EP standards)?

- Methodological Answer : Harmonize testing by adhering to USP <1.07> for heavy metals (Method 2: ≤20 ppm lead) and EP 2.4.8 for arsenic (≤2 ppm via hydride generation-AAS) . Use ICP-MS for simultaneous quantification of multiple metals (Pb, As, Hg) at trace levels (ppb). Validate recovery rates (90–110%) in spiked samples .

Q. What strategies reconcile variability in dissolution profiles across different formulations?

- Methodological Answer : Use USP Apparatus 2 (paddle method) at 50 rpm with 900 mL phosphate buffer (pH 6.8). Apply similarity factors (f₂ >50) to compare profiles. Investigate polymer-drug interactions via FTIR and DSC. For sustained-release formulations, model drug release kinetics using Higuchi or Korsmeyer-Peppas equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.